molecular formula C13H17N3O2S B2942554 1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1206998-65-3

1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No. B2942554
CAS RN: 1206998-65-3
M. Wt: 279.36
InChI Key: KGDRYTUGRLDGKP-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d]thiazole ring, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a benzo[d]thiazole ring, an ethyl group attached to the 4-position of the ring, and a urea group attached to the 1-position of the ring with a 2-methoxyethyl group .


Chemical Reactions Analysis

Benzo[d]thiazoles are known to participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, undergo electrophilic substitution, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzo[d]thiazoles are stable compounds. They may exhibit fluorescence, which can be used in chemical sensing .

Scientific Research Applications

Synthesis and Spectroscopic Characterizations

A study focused on the synthesis and characterization of thiazolyl urea derivatives, employing spectroscopic techniques for analysis. These compounds were analyzed for their nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs), indicating their significance in technological applications due to notable NLO character compared to urea molecules. This suggests their potential in materials science and optoelectronic devices (Haroon et al., 2019).

Molecular Structure and Biological Activity

Another study synthesized novel thiazolyl urea derivatives and evaluated their antitumor activities. The structural confirmation through NMR and X-ray diffraction analysis, alongside biological evaluation, shows some derivatives exhibiting promising antitumor properties. This research suggests the potential of thiazolyl urea derivatives in developing new antitumor agents (Ling et al., 2008).

Antimicrobial Activity

Thiazolyl urea derivatives have also been studied for their antimicrobial properties. A study on imino-4-methoxyphenol thiazole derived Schiff bases evaluated their antibacterial and antifungal activities, indicating moderate activity against selected bacterial and fungal species. This highlights the potential use of thiazolyl derivatives in antimicrobial treatment (Vinusha et al., 2015).

Radiolabeling for Imaging Studies

Radiolabeling of thiazolyl urea derivatives, such as AR-A014418, for PET studies has been explored to study brain penetration and selective inhibition properties. Although specific compounds showed poor brain penetration, the methodology underscores the potential of radiolabeled thiazolyl ureas in biomedical imaging and neurodegenerative disease research (Vasdev et al., 2005).

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Given the wide range of activities exhibited by benzo[d]thiazoles, it could be a promising area for future research .

properties

IUPAC Name

1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-9-5-4-6-10-11(9)15-13(19-10)16-12(17)14-7-8-18-2/h4-6H,3,7-8H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDRYTUGRLDGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea

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